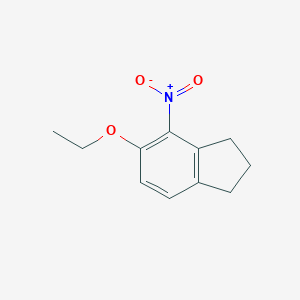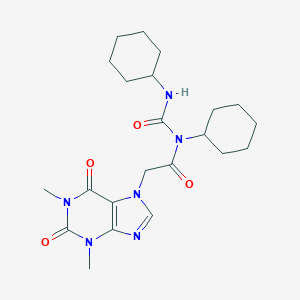
5-ethoxy-4-nitro-2,3-dihydro-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ethoxy-4-nitro-2,3-dihydro-1H-indene is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicine, agriculture, and material science. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 221.21 g/mol.
Mechanism of Action
The exact mechanism of action of 5-ethoxy-4-nitro-2,3-dihydro-1H-indene is not well understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in the inflammatory and cancerous processes. It may also act by disrupting the cell membrane and causing oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines and chemokines, which are involved in the immune response. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to have insecticidal and fungicidal properties, making it a potential candidate for the development of new pesticides.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-ethoxy-4-nitro-2,3-dihydro-1H-indene is its potential applications in various scientific fields. It has been found to exhibit anti-inflammatory, anti-cancer, insecticidal, and fungicidal properties, making it a versatile compound for research. However, its synthesis requires specialized equipment and expertise, and it may not be readily available in some laboratories. Additionally, its exact mechanism of action is not well understood, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 5-ethoxy-4-nitro-2,3-dihydro-1H-indene. One area of interest is the development of new drugs and pharmaceuticals based on its structure. It may also be used as a starting material for the synthesis of novel organic compounds and polymers. Additionally, further studies are needed to elucidate its mechanism of action and potential applications in agriculture and material science.
Synthesis Methods
The synthesis of 5-ethoxy-4-nitro-2,3-dihydro-1H-indene involves a multistep process that requires specialized equipment and expertise. The first step involves the preparation of 2-ethoxy-1-nitrobenzene, which is then subjected to a reduction reaction using sodium borohydride to obtain this compound. The purity of the final product can be improved by recrystallization using suitable solvents.
Scientific Research Applications
5-ethoxy-4-nitro-2,3-dihydro-1H-indene has been extensively studied for its potential applications in various scientific fields. In medicine, it has been found to exhibit anti-inflammatory and anti-cancer properties. It has also been used as a precursor for the synthesis of novel drugs and pharmaceuticals. In agriculture, it has been shown to have insecticidal and fungicidal properties, making it a potential candidate for the development of new pesticides. In material science, it has been used as a starting material for the synthesis of various organic compounds and polymers.
Properties
| 163704-79-8 | |
Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
5-ethoxy-4-nitro-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C11H13NO3/c1-2-15-10-7-6-8-4-3-5-9(8)11(10)12(13)14/h6-7H,2-5H2,1H3 |
InChI Key |
GJVZDWJBJUPSQD-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=C(CCC2)C=C1)[N+](=O)[O-] |
Canonical SMILES |
CCOC1=C(C2=C(CCC2)C=C1)[N+](=O)[O-] |
synonyms |
1H-Indene,5-ethoxy-2,3-dihydro-4-nitro-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,6-Dichloropyrido[3,4-d]pyrimidine](/img/structure/B64287.png)



![Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxaldehyde](/img/structure/B64291.png)

![Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B64304.png)

![4-Propyl-1H-benzo[d]imidazol-5-amine](/img/structure/B64308.png)



![6-Methylisoxazolo[5,4-b]pyridin-3-ol](/img/structure/B64315.png)

